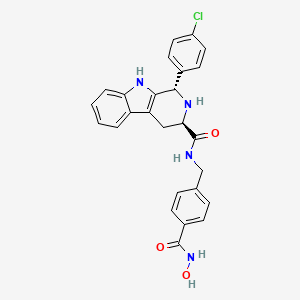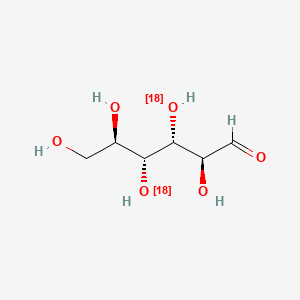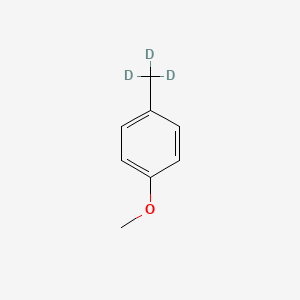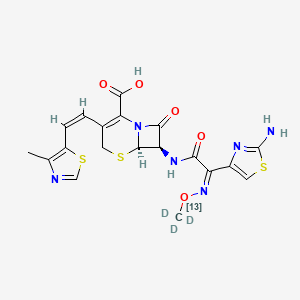
PROTAC TG2 degrader-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PROTAC TG2 degrader-2 involves several steps, including the preparation of the target protein ligand, the E3 ligase ligand, and the linker that connects these two components. The synthetic routes and reaction conditions for these steps are typically optimized to ensure high yield and purity of the final product . Industrial production methods may involve large-scale synthesis using automated systems and stringent quality control measures to maintain consistency and efficacy .
Chemical Reactions Analysis
PROTAC TG2 degrader-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
PROTAC TG2 degrader-2 has a wide range of scientific research applications. In chemistry, it is used to study the degradation of TG2 and its effects on cellular processes. In biology, it is employed to investigate the role of TG2 in cell migration and adhesion. In medicine, it is a valuable tool for ovarian cancer research, as it inhibits cell migration and reduces TG2 levels in cancer cells .
Mechanism of Action
The mechanism of action of PROTAC TG2 degrader-2 involves the recruitment of an E3 ubiquitin ligase to the target protein TG2. This recruitment leads to the ubiquitination of TG2, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for the selective degradation of proteins within the cell . This catalytic mechanism of action distinguishes this compound from classical inhibitors, which typically have a one-to-one relationship with their target proteins .
Comparison with Similar Compounds
PROTAC TG2 degrader-2 is unique in its selective targeting and degradation of TG2. Similar compounds include other PROTACs that target different proteins, such as BET protein degraders and BCL6 degraders . These compounds share a similar mechanism of action but differ in their target proteins and specific applications. The uniqueness of this compound lies in its ability to specifically degrade TG2, making it a valuable tool for ovarian cancer research .
Properties
Molecular Formula |
C47H57N9O6S |
|---|---|
Molecular Weight |
876.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[methyl-[6-methyl-2-[4-[(2-phenylacetyl)amino]anilino]pyrimidin-4-yl]amino]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C47H57N9O6S/c1-30-24-39(53-46(50-30)52-36-18-16-35(17-19-36)51-41(59)25-32-10-8-7-9-11-32)55(6)21-23-62-22-20-40(58)54-43(47(3,4)5)45(61)56-28-37(57)26-38(56)44(60)48-27-33-12-14-34(15-13-33)42-31(2)49-29-63-42/h7-19,24,29,37-38,43,57H,20-23,25-28H2,1-6H3,(H,48,60)(H,51,59)(H,54,58)(H,50,52,53)/t37-,38+,43-/m1/s1 |
InChI Key |
MDPJATLSGOIBLN-GJIZVKDCSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)


![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)






![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
